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1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

Cat. No.: B1683906
CAS No.: 459-86-9
M. Wt: 184.20 g/mol
InChI Key: MXWHMTNPTTVWDM-UHFFFAOYSA-N
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Description

Historical Trajectory of Mitoguazone Research and Development

The story of Mitoguazone, also known as Methylglyoxal (B44143) bis(guanylhydrazone) or MGBG, began with its discovery in 1898. encyclopedia.com However, its potential as an antineoplastic agent did not come into focus until the mid-20th century. The 1960s marked the first significant wave of clinical interest in Mitoguazone, with numerous trials investigating its efficacy against a range of cancers. encyclopedia.comncats.io

Early studies demonstrated that Mitoguazone possessed both anticancer and antiviral properties. encyclopedia.com It showed activity in patients with acute leukemia, chronic myelocytic leukemia, lymphoma, multiple myeloma, and various solid tumors, including head and neck and esophageal cancers. encyclopedia.comncats.io The primary mechanism of its antitumor activity was identified as the inhibition of polyamine biosynthesis, a pathway crucial for cell reproduction. encyclopedia.comcancer.gov Specifically, Mitoguazone is a potent competitive inhibitor of S-adenosyl-L-methionine decarboxylase (SAMD), a key enzyme in the synthesis of the polyamines spermidine (B129725) and spermine (B22157). ncats.iocancer.gov These polyamines are vital for DNA synthesis and stabilization, and cell proliferation. cancer.govnih.gov

Despite these promising initial findings, the development of Mitoguazone was abruptly halted. The daily administration schedule used in these early trials led to severe and unacceptable toxicities, including marked myelosuppression and mucositis, forcing the discontinuation of its clinical investigation. ncats.ionih.gov

A turning point in the Mitoguazone saga occurred in 1976. Researchers, recognizing the compound's long half-life in the body, revisited its potential with a modified, less frequent administration schedule. encyclopedia.comnih.gov The Southwest Oncology Group initiated new trials using a once-weekly administration of Mitoguazone. encyclopedia.com This revised approach resulted in minimal toxicity while retaining therapeutic activity, leading to a "rebirth" of interest in the compound. encyclopedia.comncats.io This new phase of research confirmed its efficacy as a single agent in lymphoma, esophageal cancer, and prostate cancer. encyclopedia.comncats.io Furthermore, it was found to be effective in combination chemotherapy regimens, such as the MIME regimen (methotrexate, ifosfamide, Mitoguazone, and etoposide), particularly for Hodgkin's and non-Hodgkin's lymphoma. encyclopedia.com

Table 1: Historical Milestones in Mitoguazone Research

Era Key Research and Development Milestones Primary Findings and Outcomes
1898 Discovery of Mitoguazone (MGBG). encyclopedia.com -
Early 1960s Extensive clinical trials initiated. encyclopedia.comncats.io Showed anticancer and antiviral activity in various malignancies. encyclopedia.comncats.io
Mid-1960s Discontinuation of clinical trials. ncats.ionih.gov Severe toxicities observed with daily administration schedules. ncats.ionih.gov
1976 Re-evaluation with a weekly administration schedule. encyclopedia.com Demonstrated reduced toxicity and retained efficacy, particularly in lymphomas. encyclopedia.comncats.io
Late 1970s - 1980s Use in combination chemotherapy regimens. encyclopedia.com Found to be effective in regimens like MIME for treating lymphomas. encyclopedia.com

Contemporary Significance in Biomedical Research

In recent years, Mitoguazone has garnered renewed attention from the biomedical research community for several key reasons. Its unique mechanism of action, distinct from many conventional chemotherapeutic agents, makes it a valuable tool for studying cellular processes and for potential therapeutic applications, especially in the context of drug resistance. nih.gov

A significant area of contemporary research focuses on Mitoguazone's ability to induce apoptosis (programmed cell death) through a p53-independent mechanism. ncats.ionih.gov The p53 tumor suppressor gene is often mutated in cancer cells, rendering many standard therapies ineffective. The finding that Mitoguazone can trigger apoptosis without relying on functional p53 suggests its potential utility in treating a broader range of cancers. nih.gov Studies have demonstrated this effect in various cancer cell lines, including Burkitt's lymphoma, prostate carcinoma, and breast cancer. nih.gov

Furthermore, modern research has explored the synergistic effects of Mitoguazone with other anticancer drugs. For instance, preclinical studies have shown that sequential administration of Mitoguazone followed by gemcitabine (B846) results in a marked synergistic enhancement of cancer cell killing in human breast cancer cells and in animal models. nih.gov This suggests that Mitoguazone can modulate cellular pathways in a way that sensitizes cancer cells to the effects of other chemotherapeutic agents. A subsequent Phase I clinical trial indicated that this combination had noticeable, albeit limited, activity in cancer patients. nih.gov

The compound's ability to penetrate the brain is another area of interest, particularly for treating cancers that affect the central nervous system, such as AIDS-associated lymphomas. encyclopedia.com Research has also delved deeper into its effects on polyamine metabolism, confirming its role as an inhibitor of S-adenosylmethionine decarboxylase and its impact on the catabolism of polyamines. nih.gov This renewed focus on its biochemical and cellular effects continues to uncover novel aspects of its activity, positioning Mitoguazone as a compound of significant interest in the ongoing quest for more effective and targeted cancer therapies.

Table 2: Key Areas of Contemporary Mitoguazone Research

Research Focus Key Findings Implications for Biomedical Research
Mechanism of Action Induces p53-independent apoptosis. ncats.ionih.gov Potential efficacy in cancers with mutated p53. nih.gov
Combination Therapy Shows synergistic effects with gemcitabine. nih.gov Potential to enhance the efficacy of other chemotherapies and overcome drug resistance. nih.gov
Pharmacokinetics Demonstrates penetration into the brain. encyclopedia.com Potential for treating central nervous system malignancies. encyclopedia.com
Polyamine Metabolism Confirmed inhibitor of S-adenosylmethionine decarboxylase and affects polyamine catabolism. nih.gov Provides a deeper understanding of its cellular targets and potential for targeted therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N8 B1683906 1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine CAS No. 459-86-9

Properties

CAS No.

459-86-9

Molecular Formula

C5H12N8

Molecular Weight

184.20 g/mol

IUPAC Name

1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

InChI

InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)

InChI Key

MXWHMTNPTTVWDM-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N

Appearance

Solid powder

Other CAS No.

459-86-9

Purity

>98%

shelf_life

Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition.

solubility

0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946

Origin of Product

United States

Molecular and Cellular Pharmacology of Mitoguazone

Mechanism of Action on Polyamine Metabolism

The core mechanism of mitoguazone involves the disruption of polyamine homeostasis within cells, which is essential for various cellular processes, including DNA synthesis and cell proliferation. cancer.gov

Mitoguazone acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthetic pathway. medchemexpress.comebi.ac.ukcancer.govresearchgate.netnih.govosti.govebi.ac.uk SAMDC catalyzes the decarboxylation of S-adenosylmethionine, providing the aminopropyl groups necessary for the synthesis of spermidine (B129725) and spermine (B22157) from putrescine. By competitively inhibiting SAMDC, mitoguazone effectively blocks this critical step, thereby impeding the production of higher polyamines. medchemexpress.comebi.ac.ukcancer.gov

Research has shown that mitoguazone exhibits a modest inhibitory activity against trypanosome S-adenosylmethionine decarboxylase, with an IC50 of 130 µM. nih.gov

The inhibition of SAMDC by mitoguazone leads to a profound disruption of the entire polyamine biosynthetic pathway. Polyamines, including putrescine, spermidine, and spermine, are vital for stabilizing DNA structure, supporting thymidine (B127349) kinase production, and facilitating DNA synthesis and cell proliferation. nih.govcancer.govfrontiersin.org By interfering with SAMDC, mitoguazone prevents the conversion of putrescine into spermidine and spermine, which are crucial for cell growth. ebi.ac.uk This disruption is considered a unique mechanism of action among anticancer drugs. ebi.ac.uknih.gov

The inhibition of SAMDC by mitoguazone significantly alters the intracellular concentrations of polyamines. Specifically, mitoguazone treatment leads to a decrease in the levels of spermidine and spermine, while often causing an accumulation of their precursor, putrescine. medchemexpress.comnih.govnih.gov This imbalance in polyamine pools is central to the drug's antiproliferative effects. nih.gov

For example, studies in rat intestinal mucosa demonstrated that 24 hours after a single injection of mitoguazone (50 mg/kg), S-adenosylmethionine decarboxylase activity increased markedly (approximately 50-fold), particularly in the crypt region. Concurrently, putrescine pools were significantly affected, elevating 5- to 6-fold, especially in the crypt region. nih.gov In trypanosomes, preincubation with mitoguazone for 1 hour resulted in a 36% reduction in spermidine content and a 20% increase in putrescine content. nih.gov

The following table summarizes observed changes in polyamine levels and enzyme activity upon mitoguazone treatment:

Polyamine/EnzymeEffect of Mitoguazone TreatmentCell/Tissue TypeReference
S-Adenosylmethionine Decarboxylase (SAMDC) ActivityIncreased markedly (approx. 50-fold)Rat intestinal mucosa (crypt region) nih.gov
Putrescine PoolElevated 5- to 6-foldRat intestinal mucosa (crypt region) nih.gov
Spermidine ContentReduced by 36%Trypanosomes nih.gov
Putrescine ContentIncreased by 20%Trypanosomes nih.gov
Polyamine Oxidase ActivityInduced starting at 4h, returned to basal by 96hRat liver researchgate.netnih.govosti.gov
Spermine Oxidase ActivityNot significantly changedRat liver researchgate.netnih.govosti.gov

Induction of Cellular Apoptosis

Beyond its metabolic effects, mitoguazone is a known inducer of cellular apoptosis, a critical mechanism for its antineoplastic activity. medchemexpress.comebi.ac.uknih.govcancer.gov

A significant aspect of mitoguazone's apoptotic induction is its ability to trigger programmed cell death independently of the p53 tumor suppressor gene. medchemexpress.comebi.ac.uknih.govcancer.gov This is particularly relevant in cancer cells where p53 is often mutated or non-functional, offering a potential therapeutic advantage. Studies have demonstrated that mitoguazone induces apoptosis in various human cancer cell lines, including human breast cancer MCF7 cells (which have wild-type p53) and VM4K cells (with mutated p53), in a concentration- and time-dependent manner, confirming its p53-independent mechanism. medchemexpress.comebi.ac.uknih.gov This indicates that mitoguazone can bypass common resistance mechanisms related to p53 dysfunction in cancer. medchemexpress.comebi.ac.uknih.gov

The disruption of the polyamine pathway is intrinsically linked to mitoguazone's ability to induce apoptosis. medchemexpress.comebi.ac.uknih.gov The altered balance of intracellular polyamine pools, particularly the depletion of spermidine and spermine and the accumulation of putrescine, contributes to the cellular stress that triggers apoptotic cascades. medchemexpress.comebi.ac.uknih.govresearchgate.net Polyamines are crucial for maintaining cell viability and proliferation, and their dysregulation can lead to cell cycle arrest and ultimately cell death. researchgate.netru.nl While the exact downstream mechanisms linking polyamine depletion to apoptosis are complex, they often involve mitochondrial dysfunction and the activation of apoptotic pathways. ebi.ac.uknih.gov

The ability of mitoguazone to induce apoptosis by inhibiting the polyamine pathway has been assessed in various cell lines, including three Burkitt's lymphoma cell lines (Raji, Ramos, and Daudi) and one prostate carcinoma cell line (MPC 3). medchemexpress.comebi.ac.uknih.gov

Preclinical Pharmacological Investigations of Mitoguazone

In Vivo Efficacy Studies

Impact on Tumor Growth and Animal Survival Rates

Preclinical investigations have demonstrated the promising antitumor potential of mitoguazone across various tumor models. dsmz.de It has exhibited antineoplastic activity against acute leukemia and malignant lymphoma. sci-hub.sewikipedia.orgnih.govfishersci.ca In vitro studies illustrate that mitoguazone induces apoptosis in human cancer cell lines, including Burkitt's lymphoma (Raji, Ramos, and Daudi) and prostate carcinoma (MPC 3), in a concentration- and time-dependent manner. sci-hub.sewikipedia.org Furthermore, it triggers p53-independent programmed cell death in the human breast cancer MCF7 cell line. sci-hub.sewikipedia.orgnih.gov

The combined administration of mitoguazone with platinum-based drugs such as cisplatin (B142131) or carboplatin (B1684641) has been explored against the human breast cancer cell line MCF-7. atamankimya.com This combination resulted in synergistic and non-reversible cytotoxic effects, while mitoguazone alone also displayed dose- and time-dependent cytotoxic activity against MCF-7 cells. atamankimya.com

However, in a transplantable murine renal cell adenocarcinoma model, weekly intraperitoneal injections of mitoguazone at doses of 200 mg/m², 150 mg/m², and 100 mg/m² did not demonstrate any effect on local tumor growth or the retardation of metastatic incidence. nih.gov In this specific model, the inoculation of Balb/C mice with 1 x 105 renal adenocarcinoma cells consistently led to 100% tumor growth and animal death within 29 ± 5 days, with lung metastases observed in 66% of control animals. nih.gov

Antineoplastic Activity in Xenograft Models

Mitoguazone has shown activity in vivo against both holografts and xenografts, including human adenocarcinomas of the stomach and colon, which are often resistant to common cytostatic drugs. fishersci.ca

Preclinical Pharmacokinetic Profiles

Studies have investigated the pharmacokinetic profile of mitoguazone, revealing insights into its absorption, distribution, and elimination in preclinical models. Approximately 90% of mitoguazone is cleared from the plasma within minutes following administration. mims.com However, only up to 16% of the drug is recovered in urine after 24 hours, suggesting that a significant portion (around 84%) binds to subcellular compartments. mims.com Tissue distribution analysis indicated that mitoguazone levels were highest in the liver, followed by the lymph node, spleen, and brain. nih.gov

Influence of Tumor Stage on Mitoguazone Pharmacokinetics

The pharmacokinetics of mitoguazone have been shown to be influenced by the stage of tumor development. Investigations into the impact of different stages of leukemia P388 on mitoguazone pharmacokinetics in mice revealed that, regardless of the tumor stage, the total clearance of mitoguazone was slightly reduced. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org This reduction corresponded to a moderate increase in the area under the curve (AUC) in the serum of leukemia-bearing animals. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org In advanced tumor stages, drug levels in organs such as the kidneys, liver, and spleen, as well as in serum, were found to be elevated compared to tumor-free controls and earlier stages of leukemia. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org This highlights tumor stage as a critical factor that can alter the pharmacokinetics of anticancer agents. nih.govguidetopharmacology.org

Similar observations were made in studies involving melanoma B16 in B6D2F1 mice, where changes in pharmacokinetic parameters and drug distribution patterns were clearly dependent on the tumor stage, but not on the tumor inoculation route. wikipedia.org Specifically, advanced melanoma (day 16) resulted in a sharp decrease in the terminal elimination half-life of the drug, alongside decreased spleen levels and increased initial liver concentrations. wikipedia.org These findings emphasize that both the tumor stage and the specific tumor model are important considerations for understanding how a neoplasia may alter the pharmacokinetics of antineoplastic agents. wikipedia.org

Tissue levels of mitoguazone in the normal prostate were observed to be higher than in experimental prostate cancer type 3327 M/G, suggesting an enhanced clearance from cancer tissues. mims.com

Table 1: Influence of Tumor Stage on Mitoguazone Pharmacokinetics in Mice

Tumor ModelTumor StagePharmacokinetic ObservationTissue Distribution ChangesReference
Leukemia P388EarlySlightly reduced total clearance, moderate increase in serum AUC. sci-hub.sewikipedia.orgnih.govguidetopharmacology.orgNo significant elevation in organs compared to controls. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org sci-hub.sewikipedia.orgnih.govguidetopharmacology.org
Leukemia P388AdvancedSlightly reduced total clearance, moderate increase in serum AUC. sci-hub.sewikipedia.orgnih.govguidetopharmacology.orgElevated drug levels in kidneys, liver, spleen, and serum compared to controls and early stages. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org sci-hub.sewikipedia.orgnih.govguidetopharmacology.org
Melanoma B16Advanced (d16)Sharp decrease in terminal elimination half-life. wikipedia.orgDecreased spleen levels, increased initial liver concentrations. wikipedia.org wikipedia.org

Preclinical Toxicology

Initial clinical trials involving mitoguazone were discontinued (B1498344) in the mid-1960s due to severe toxicities, particularly affecting self-renewing normal tissues such as the bone marrow and intestinal tract, manifesting as severe mucositis. atamankimya.comwikidata.orgfishersci.ie These toxic effects were found to be dependent on both the dose and the schedule of administration. wikidata.orgfishersci.ie Mitoguazone was also observed to interfere with mitochondrial function, leading to swelling and vacuolization of the organelle, an effect linked to cell proliferation and gastrointestinal toxicity. fishersci.ie

Observed Toxicities and Effects on Organs (e.g., Liver, Thymus)

Liver: In an advanced tumor stage of leukemia P388 in mice, elevated drug levels were observed in the liver. sci-hub.sewikipedia.orgnih.govguidetopharmacology.org The liver was identified as the organ with the highest tissue concentration of mitoguazone. nih.gov Administration of mitoguazone induced hepatic polyamine oxidase activity, with an increase starting at 4 hours post-administration and returning to basal levels after 96 hours. wikipedia.orghznu.edu.cn This change in enzyme activity was accompanied by an increase in putrescine concentrations, which rose from 4 to 72 hours after treatment. wikipedia.orghznu.edu.cn The enzyme involved in the liver's response to mitoguazone is hypothesized to be polyamine oxidase, which acts on acetylated polyamines. wikipedia.orghznu.edu.cn However, the activity of spermine (B22157) oxidase was not significantly altered by mitoguazone treatment. wikipedia.orghznu.edu.cn The combination of mitoguazone with difluoromethylornithine (DFMO) was temporarily halted in animal studies due to the potential for unpredictable severe liver toxicity. fishersci.ie Advanced melanoma (day 16) also led to increased initial liver concentrations of the drug. wikipedia.org

Thymus: Preclinical animal studies have reported observations of thymus depletion. fishersci.nl Mitoguazone significantly and permanently decreased polyamine oxidase activity in the thymus, accompanied by a corresponding reduction in putrescine levels at later time points. mpg.deatamanchemicals.commybiosource.com This decrease in polyamine oxidase activity, and the subsequent reduction in hydrogen peroxide production, correlated with a positive effect on thymus physiology. mpg.deatamanchemicals.com Mitoguazone demonstrated a protective effect on thymocytes against both spontaneous and etoposide-induced apoptosis, which was associated with a decrease in polyamine oxidase activity and total polyamine levels. mpg.demybiosource.com A general trend of increased ambazone (B518326) (a mitoguazone analog) levels in the thymus of aged mice was also noted. citeab.com

Table 2: Observed Toxicities and Organ Effects of Mitoguazone in Preclinical Studies

Clinical Research and Therapeutic Applications of Mitoguazone

Early Phase Clinical Trials (Phase I and II)

Initial clinical trials with Mitoguazone as a single agent have explored its potential across a spectrum of cancers.

Phase I and II studies have evaluated Mitoguazone's effectiveness in several hematological and solid tumors. In patients with AIDS-related lymphoma who had previously undergone other treatments, Mitoguazone demonstrated notable efficacy. ascopubs.orgnih.govascopubs.org The drug has also been investigated in patients with other malignancies such as Hodgkin's lymphoma, non-Hodgkin's lymphoma, acute leukemia, and chronic myelocytic leukemia. Further research has extended to multiple myeloma, head and neck cancer, esophageal carcinoma, and prostate cancer. Additionally, its activity against chronic lymphocytic leukemia has been assessed. ebi.ac.uk

Clinical responses to Mitoguazone monotherapy have been categorized as complete remission, partial remission, or stable disease.

In a phase II trial involving patients with relapsed or refractory AIDS-related lymphoma, an objective response rate of 23% was observed in the 26 assessable patients. nih.govascopubs.org This included:

Complete Remission: 3 patients (11.5%) achieved a complete disappearance of all signs of cancer. nih.govascopubs.org

Partial Remission: 3 patients (11.5%) had a significant decrease in the size of their tumors. nih.govascopubs.org

Stable Disease: 6 patients experienced a state where their cancer did not grow or shrink. nih.govascopubs.org

For patients who achieved complete remission, the median survival was 21.5 months, while for those with partial remission, it was 5.6 months. nih.gov

Table 1: Clinical Responses in a Phase II Trial of Mitoguazone for AIDS-Related Lymphoma

Clinical Response Number of Patients Percentage of Assessable Patients
Complete Remission 3 11.5%
Partial Remission 3 11.5%
Stable Disease 6 23.1%
Total Objective Response 6 23.0%

Data sourced from a study of 26 assessable patients. nih.govascopubs.org

The study of how Mitoguazone is absorbed, distributed, metabolized, and excreted in the human body has been a key component of its clinical evaluation.

Pharmacokinetic studies in patients with AIDS-related non-Hodgkin's lymphoma revealed that Mitoguazone is cleared from the plasma in a triexponential manner. nih.gov The drug exhibits a prolonged terminal half-life, with a harmonic mean of 175 hours. ebi.ac.uknih.gov The mean residence time, which is the average time the drug molecules stay in the body, was found to be 192 hours. ebi.ac.uknih.gov Plasma clearance, a measure of the body's efficiency in eliminating the drug, averaged 4.73 L/hr/m². ebi.ac.uknih.gov Another study in leukemia patients reported a shorter average terminal half-life of 4.1 hours and a total clearance rate of 21.2 ml/kg/min. nih.gov

Table 2: Key Pharmacokinetic Parameters of Mitoguazone

Pharmacokinetic Parameter Value Patient Population
Terminal Half-Life 175 hours (harmonic mean) AIDS-related non-Hodgkin's lymphoma ebi.ac.uknih.gov
4.1 hours (average) Leukemia nih.gov
Mean Residence Time 192 hours AIDS-related non-Hodgkin's lymphoma ebi.ac.uknih.gov
Plasma Clearance 4.73 L/hr/m² (average) AIDS-related non-Hodgkin's lymphoma ebi.ac.uknih.gov
21.2 ml/kg/min Leukemia nih.gov
Volume of Distribution at Steady-State 1012 L/m² (apparent) AIDS-related non-Hodgkin's lymphoma ebi.ac.uknih.gov
661 ml/kg (apparent) Leukemia nih.gov

Mitoguazone has a large apparent volume of distribution at a steady state, averaging 1012 L/m², which suggests significant tissue sequestration. ebi.ac.uknih.gov This means the drug distributes extensively into tissues outside of the plasma. msdmanuals.com Studies have shown that tissue levels of Mitoguazone are highest in the liver, followed by lymph nodes, spleen, and brain. ebi.ac.uknih.gov In leukemia patients, the apparent volume of distribution was reported to be 661 ml/kg. nih.gov The low rate of urinary excretion coupled with rapid plasma clearance also points towards the drug being sequestered in the body. nih.gov

The ability of Mitoguazone to penetrate the central nervous system and other body compartments is an important aspect of its clinical profile. Detectable levels of the drug have been found in the cerebrospinal fluid (CSF), with concentrations ranging from 22 to 186 ng/ml. ebi.ac.uknih.gov The ratio of CSF to plasma concentrations ranged from 0.6% to 7%. ebi.ac.uknih.gov In pleural fluid, the drug concentration was found to be approximately equal to the plasma concentration, with a pleural fluid to plasma ratio of about 1. ebi.ac.uknih.gov

Toxicity Profiles and Management

Initial clinical trials involving Mitoguazone were halted in the mid-1960s due to severe side effects. nih.gov However, a decade later, new studies were initiated with pharmacokinetically guided dose schedules. nih.gov The dose-limiting toxicities of Mitoguazone, primarily mucositis and myelosuppression, were found to be dependent on both the dose and the schedule of administration. nih.gov

Later clinical research demonstrated that a weekly administration schedule significantly reduced Mitoguazone's toxicity while maintaining its anti-tumor properties, particularly in treating Hodgkin's and non-Hodgkin's lymphoma. uc.pt In a Phase II study of Mitoguazone in patients with AIDS-related lymphoma, observed toxicities included stomatitis, neutropenia, and thrombocytopenia. ascopubs.org Management of these side effects is a critical aspect of treatment with Mitoguazone. ontosight.ai

Combination Chemotherapy Regimens

Mitoguazone has been investigated in various combination chemotherapy regimens to enhance its efficacy.

Mitoguazone and Gemcitabine (B846) Combinations

The combination of Mitoguazone and Gemcitabine has been explored for its potential synergistic effects in cancer treatment. nih.govscience.gov

Studies have shown a marked synergistic activity between Mitoguazone and Gemcitabine. nih.govebi.ac.uk In preclinical studies using human breast cancer cell lines, a non-toxic dose of Mitoguazone was found to enhance the toxicity of Gemcitabine by several orders of magnitude. nih.govresearchgate.net This synergistic effect is achieved by targeting two different mechanisms: Mitoguazone interferes with polyamine homeostasis, while Gemcitabine affects DNA replication and transcription. uc.pt This combination has shown limited but noticeable activity in a phase I clinical trial for cancer patients. science.govresearchgate.netebi.ac.uk

The sequence of drug administration is crucial for the synergistic effect of Mitoguazone and Gemcitabine. Research has demonstrated that the most significant synergistic activity occurs when Mitoguazone is administered 24 hours before Gemcitabine. nih.govebi.ac.ukresearchgate.net This sequential administration has also been shown to increase the survival rate in animal models with mammary tumors. nih.govebi.ac.ukresearchgate.net A phase I clinical trial was conducted to determine the toxicity of this sequential bi-weekly treatment in cancer patients. science.govebi.ac.ukmedkoo.com

Mitoguazone with Eflornithine (B1671129) (alpha-difluoromethylornithine, DFMO)

Mitoguazone has been studied in combination with Eflornithine (DFMO), an inhibitor of ornithine decarboxylase. nih.govnih.govtandfonline.com This combination was evaluated in a phase I-II study for patients with recurrent primary malignant brain tumors. nih.govaacrjournals.org The study found that the combination was well-tolerated and showed activity in patients with anaplastic gliomas. nih.gov Dose-limiting toxicities for this combination included gastrointestinal issues, myelotoxicity, and tinnitus. nih.gov

Mitoguazone with Ifosfamide, Methotrexate, Etoposide (MIME Regimen)

Mitoguazone is a component of the MIME regimen, which also includes Ifosfamide, Methotrexate, and Etoposide. encyclopedia.comebmt.org This regimen has been used as a salvage therapy for recurrent or refractory lymphoma. nih.gov In a study of patients with recurrent Hodgkin's disease who had been heavily pretreated, the MIME regimen resulted in a complete remission rate of 23%. nih.gov The toxicity associated with the MIME regimen was significant and included infections, neutropenic fever, and hemorrhagic cystitis, with the extent of prior therapy being a contributing factor. nih.gov The MIME regimen, when combined with G-CSF, has also been shown to efficiently mobilize peripheral blood progenitor cells in heavily pre-treated lymphoma patients. nih.govresearchgate.net

Table of Research Findings on Mitoguazone Combination Therapies

CombinationCancer TypeKey FindingsReference
Mitoguazone + GemcitabineBreast Cancer (preclinical), Various Cancers (clinical)Marked synergistic antitumor activity, especially with sequential administration (Mitoguazone first). nih.govebi.ac.ukresearchgate.net
Mitoguazone + Eflornithine (DFMO)Recurrent Primary Brain TumorsWell-tolerated with activity in anaplastic gliomas. nih.gov
MIME (Mitoguazone, Ifosfamide, Methotrexate, Etoposide)Recurrent/Refractory Lymphoma, Hodgkin's DiseaseEffective as salvage therapy with a 23% complete remission rate in heavily pretreated Hodgkin's patients. nih.govnih.gov

Table of Compound Names

Compound Name
Mitoguazone
Gemcitabine
Eflornithine (alpha-difluoromethylornithine, DFMO)
Ifosfamide
Methotrexate
Etoposide

Other Combination Strategies and Observed Therapeutic Outcomes

Another combination, MIME, consists of mitoguazone, ifosfamide, methotrexate, and etoposide. encyclopedia.comnih.gov This regimen has been used as salvage chemotherapy and to mobilize peripheral blood progenitor cells in heavily pre-treated lymphoma patients. encyclopedia.comnih.gov

In the context of AIDS-related non-Hodgkin's lymphoma, mitoguazone has been combined with a low-dose CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone). nih.gov A phase II study of this combination in newly diagnosed patients resulted in a 43% complete remission rate and a 35% partial remission rate among evaluable patients. nih.gov However, the researchers concluded that the addition of mitoguazone to low-dose CHOP did not show a major improvement in response rates compared to CHOP alone. nih.gov

The following table provides an overview of the therapeutic outcomes observed with different mitoguazone-containing combination regimens.

RegimenPatient PopulationOverall Response RateComplete Response RatePartial Response RateReference
MV2 Relapsed/Refractory Lymphoma & Hodgkin's Disease41%0%41% nih.gov, researchgate.net
MINE Relapsed/Refractory Hodgkin's Disease75%34%39% nih.gov
Mitoguazone + low-dose CHOP AIDS-related Non-Hodgkin's Lymphoma78% (evaluable patients)43%35% nih.gov

Therapeutic Contexts and Specific Patient Populations

Refractory and Relapsed Lymphoma Patients, including AIDS-Related Lymphoma

The drug has been particularly noted for its activity in patients with advanced non-Hodgkin's lymphoma who are resistant to conventional therapies. nih.gov For individuals with newly diagnosed AIDS-related non-Hodgkin's lymphoma, mitoguazone has been incorporated into combination therapies. nih.gov

Central Nervous System Penetration and Implications for Brain Involvement in Lymphoma

A key pharmacological feature of mitoguazone is its ability to cross the blood-brain barrier, which is a significant advantage in treating lymphomas that have spread to the central nervous system (CNS). ascopubs.orgascopubs.orgnih.govapexbt.combiocat.com CNS involvement is a frequent and serious complication in aggressive lymphomas, particularly in AIDS-related lymphoma. ascopubs.orgascopubs.orghaematologica.org Studies have shown that mitoguazone can penetrate brain tumor tissue, with concentrations in viable tumor tissue being significantly higher than in plasma. nih.gov This ability to reach the CNS makes mitoguazone a valuable agent for managing intracerebral tumors, although its penetration into the cerebrospinal fluid may be less effective for treating meningeal disease. nih.gov The difficulty of many chemotherapy drugs to effectively cross the blood-brain barrier makes CNS-penetrating agents like mitoguazone crucial in the treatment of CNS lymphoma. clevelandclinic.org

Application in Malnourished Patients

Mitoguazone has been considered a potentially effective therapeutic option for patients who are malnourished, a common condition in individuals with advanced cancer, including those with AIDS-associated lymphomas. encyclopedia.comnih.gov Its mechanism of action, which involves the inhibition of polyamine biosynthesis, may be more effective in a state of malnutrition where polyamine levels might be depleted. nih.gov This, combined with its manageable side effect profile, makes it a suitable candidate for this patient population. ascopubs.orgnih.gov

Mechanisms of Mitoguazone Resistance

Cellular and Molecular Basis of Acquired Resistance

The primary mechanism of acquired resistance to mitoguazone in cancer cells is a significant reduction in drug accumulation, largely attributed to a deficient polyamine transport system (PTS). Polyamines and their analogues, including mitoguazone, are actively transported into cells by a specific, energy-dependent transport system. In resistant cells, this transport system is often impaired, leading to decreased intracellular concentrations of the drug and, consequently, reduced inhibition of its target enzyme, AdoMetDC.

Research has demonstrated that mutant cell lines selected for resistance to mitoguazone exhibit a markedly decreased uptake of the drug. For instance, a Chinese hamster ovary (CHO) cell line, designated CHOMG, which is resistant to the toxic effects of mitoguazone, was found to have a functionally deficient polyamine transport system. This deficiency not only confers resistance to mitoguazone but also affects the intracellular regulation of polyamine levels, highlighting the critical role of the PTS in the drug's activity.

The table below summarizes the key molecular characteristics of mitoguazone-resistant cells compared to their sensitive counterparts.

Table 1: Comparison of Mitoguazone-Sensitive and -Resistant Cancer Cells

Characteristic Mitoguazone-Sensitive Cells Mitoguazone-Resistant Cells
Polyamine Transport System (PTS) Functional and active Deficient or impaired
Mitoguazone Uptake High intracellular accumulation Low intracellular accumulation
S-adenosylmethionine Decarboxylase (AdoMetDC) Inhibition Effective inhibition Reduced inhibition

| Sensitivity to Mitoguazone | High | Low |

The molecular basis for the downregulation or functional impairment of the polyamine transporter in resistant cells is an area of ongoing investigation. It is hypothesized that genetic or epigenetic alterations affecting the expression or function of the protein(s) constituting the transporter are responsible for this phenotype.

Strategies to Overcome Resistance

Several strategies are being explored to circumvent or reverse mitoguazone resistance, primarily focusing on bypassing the defective polyamine transport system or enhancing the drug's efficacy through combination therapies.

Combination Therapies:

A promising approach to overcome mitoguazone resistance is the use of combination chemotherapy. By targeting multiple cellular pathways simultaneously, combination therapies can enhance cytotoxicity and potentially overcome resistance mechanisms. A notable example is the sequential administration of mitoguazone followed by gemcitabine (B846). nih.gov In a study on human breast cancer cells, pre-treatment with a non-toxic dose of mitoguazone significantly enhanced the toxicity of gemcitabine by several orders of magnitude. nih.gov This synergistic effect was also observed in vivo in rats with mammary tumors, leading to an increased survival rate. nih.gov The proposed mechanism for this synergy involves the modulation of cellular pathways by mitoguazone that sensitize the cancer cells to the cytotoxic effects of gemcitabine.

Another conceptual strategy is "polyamine blocking therapy," which combines an inhibitor of polyamine biosynthesis with an agent that blocks polyamine transport. While mitoguazone itself is a biosynthesis inhibitor, this combination approach highlights the importance of targeting the transport system to prevent the uptake of dietary polyamines, which can rescue cells from the effects of biosynthesis inhibition. Applying this concept, combining mitoguazone with a polyamine transport inhibitor could potentially enhance its efficacy, especially in cells with a partially functional transport system.

Development of Novel Analogues:

The synthesis of new analogues of mitoguazone represents another avenue to overcome resistance. The goal is to develop compounds with a higher affinity for AdoMetDC, increased potency, or altered transport characteristics that may allow them to enter cells via alternative mechanisms. For example, conformationally constrained analogues of mitoguazone have been synthesized and shown to be significantly more potent inhibitors of S-adenosylmethionine decarboxylase than the parent compound. nih.gov Some of these analogues have also demonstrated antiproliferative effects in cancer cell lines. nih.gov

Novel Drug Delivery Systems:

To bypass the deficient polyamine transport system, novel drug delivery systems are being investigated. Encapsulating mitoguazone in liposomes or nanoparticles could facilitate its entry into cancer cells through endocytosis, independent of the polyamine transporter. nih.govmdpi.commdpi.com Research has been conducted on liposomal formulations of mitoguazone, which have demonstrated increased antitumor activity and reduced toxicity in animal models. nih.gov These formulations can alter the pharmacokinetic profile of the drug, leading to a depot effect and sustained release. nih.gov Nanoparticle-based delivery systems, made from biodegradable polymers, also offer the potential for targeted delivery and controlled release of the drug, which could enhance its therapeutic index and overcome transport-related resistance. mdpi.commdpi.com

The table below outlines the primary strategies being investigated to overcome mitoguazone resistance.

| Liposomal/Nanoparticle Drug Delivery | Bypasses the polyamine transport system via endocytosis. nih.govmdpi.commdpi.com | Enables drug entry into resistant cells with impaired transporters. nih.govmdpi.commdpi.com |

Development of Mitoguazone Analogues and Derivatives

Structural Modifications and Design Rationales

The development of Mitoguazone analogues has been driven by the need to create compounds with increased selectivity, higher potency, and a better therapeutic profile compared to the parent drug. aacrjournals.org Structural modifications have aimed to constrain the molecule's conformation and explore different chemical spaces while retaining the essential pharmacophoric features.

To explore the impact of conformational rigidity on biological activity, cyclic analogues of Mitoguazone have been synthesized. In these analogues, the terminal amidino group is incorporated into a ring system.

1,3-Diazepine and Pyrimidine (B1678525) Analogues : Researchers have prepared Mitoguazone analogues where the terminal amidino group is part of a seven-membered 1,3-diazepine ring or a six-membered pyrimidine ring. science.govscience.gov The rationale behind this modification was to create conformationally restricted structures to study their in vivo antileukemic effects. science.govscience.gov The synthesis of various diazepine (B8756704) and pyrimidine derivatives has been a subject of interest for developing new anticancer agents. cu.edu.egijpcbs.comnih.govdntb.gov.ua For instance, a series of pyrimidine derivatives featuring aryl urea (B33335) moieties were synthesized and evaluated for their anticancer activities, with some compounds showing the ability to induce apoptosis. nih.gov

The guanylhydrazone moiety is a key structural feature of Mitoguazone, and numerous derivatives have been created by modifying this part of the molecule. mdpi.comsrce.hr These derivatives represent a class of compounds with a range of pharmacological activities. srce.hr

Conformationally Constrained Analogues : A series of conformationally constrained analogues of Mitoguazone were synthesized, including 3-acylbenzamidine (amidino)hydrazones and 3,3'-bis-amidino-biaryls. nih.gov These compounds were designed to be more rigid than the flexible parent molecule, MGBG. nih.gov

S-Substituted Derivatives : The synthesis of S-substituted derivatives of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone was explored. nih.gov However, this modification led to a significant decrease in biological activity against murine leukemias. nih.gov

Sterically Hindered Molecules : To improve selectivity and potency, sterically hindered molecules related to MGBG have been synthesized. aacrjournals.org An example is SAM486A, a cyclic analogue that is a more potent inhibitor of SAMDC than Mitoguazone. eur.nl

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more effective therapeutic agents. mdpi.commdpi.com For Mitoguazone and its analogues, SAR studies have provided valuable insights.

Aryl and Heteroaryl Analogues : For a series of new aryl and heteroaryl analogues of MGBG, SAR studies revealed that these conformationally constrained compounds were up to 100 times more potent as inhibitors of rat liver S-adenosylmethionine decarboxylase (SAMDC) than MGBG itself. nih.gov They were generally less potent as inhibitors of diamine oxidase (DAO). nih.gov

Role of the Guanidine (B92328) Moiety : The guanidine group is a critical component for the activity of these compounds. mdpi.com Studies on various guanidine derivatives have aimed to understand the structural requirements for their anticancer properties. mdpi.com

Impact of Substitution : The introduction of different substituents has a significant impact on activity. For example, in a series of guanylhydrazone derivatives, the introduction of halogen atoms, such as chlorine, enhanced cytotoxic activity. srce.hr A 3,4-dichloro substituted analogue showed potent inhibition of tumor cell lines. srce.hr Conversely, S-substitution on 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone derivatives was found to be detrimental to their antileukemic activity, suggesting that an unsubstituted S-atom is preferable for maximum activity. nih.gov

Structural Preferences : The biological function of MGBG is linked to its structural preferences at physiological conditions. researchgate.net Understanding these preferences is key to elucidating the SAR that governs its activity as a SAMDC inhibitor. researchgate.net

Preclinical Evaluation of Analogues

The preclinical evaluation of Mitoguazone analogues has been essential in identifying promising candidates for further development. These studies typically involve assessing the antileukemic and anti-proliferative activities of the new compounds in various cancer models.

Murine L1210 leukemia has been a standard model for the preclinical screening of potential anticancer agents, including Mitoguazone analogues.

Cyclic Analogues : Cyclic analogues of Mitoguazone containing 1,3-diazepine and pyrimidine rings were evaluated for their in vivo antileukemic action against L1210 leukemia in mice. science.govscience.gov Preliminary screening indicated that these compounds increased the life span of the treated mice compared to untreated animals. science.govscience.gov

Guanylhydrazone Derivatives : Derivatives of glyoxal (B1671930) bis(guanylhydrazone), such as methylglyoxal (B44143) bis(guanylhydrazone) (Mitoguazone) and ethylglyoxal bis(guanylhydrazone), were studied in cultured L1210 leukemia cells. nih.gov These compounds were found to be potent inhibitors of SAMDC and also stimulated ornithine decarboxylase (ODC) activity. nih.gov In contrast, S-substituted derivatives of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone showed significantly decreased biological activity against L1210 leukemia. nih.gov

SAM486A : The derivative SAM486A demonstrated dose-dependent activity in L1210 leukemia-bearing mice, which was associated with a decrease in spermidine (B129725) and spermine (B22157) levels. aacrjournals.org

The table below summarizes the antileukemic activity of selected Mitoguazone analogues.

Table 1: Antileukemic Activity of Mitoguazone Analogues in L1210 Leukemia Model

Analogue/Derivative TypeKey FindingReference
Cyclic Analogues (1,3-diazepine, pyrimidine)Increased the life span (T/C%) of treated mice. science.govscience.gov
S-Substituted Guanylhydrazone DerivativesSignificantly decreased biological activity compared to the unsubstituted standard compound. nih.gov
SAM486AShowed dose-dependent activity, paralleled by a decrease in spermidine and spermine pools. aacrjournals.org
Ethylglyoxal bis(guanylhydrazone)Potent inhibitor of S-adenosylmethionine decarboxylase in cultured L1210 cells. nih.gov

The anti-proliferative effects of Mitoguazone analogues have been tested against a variety of human cancer cell lines to determine their spectrum of activity.

Guanylhydrazone Derivatives : A study on synthetic guanylhydrazones evaluated their cytotoxic effects on human tumor cell lines including HCT-8 (colon carcinoma), MDA-MB-435 (melanoma), and SF-295 (glioblastoma). srce.hr Lipophilic guanylhydrazones demonstrated the highest cytotoxic activity. srce.hr Another series of imidazo[2,1-b]thiazoleguanylhydrazones was reported to induce apoptosis in HT29 and HL-60 cell lines. srce.hr

Aryl and Heteroaryl Analogues : Certain conformationally constrained analogues, such as compounds 7a, 7e, 7i, 25a, and 25d, exhibited antiproliferative effects against T24 human bladder carcinoma cells. nih.gov

SAM486A : In vitro studies confirmed the growth-inhibitory effects of SAM486A on several human cancer cell lines, including melanoma, lung cancer, breast cancer, and epidermoid carcinoma cell lines, as well as the T24 human bladder carcinoma cell line. eur.nl

The table below presents data on the anti-proliferative activity of selected Mitoguazone analogues.

Table 2: Anti-proliferative Activity of Mitoguazone Analogues in Various Cancer Cell Lines

Analogue/DerivativeCancer Cell Line(s)Key FindingReference
Lipophilic Guanylhydrazones (e.g., Compounds 10, 14, 17, 19)HCT-8 (colon), MDA-MB-435 (melanoma), SF-295 (glioblastoma)Showed high cytotoxic activity. Compound 10 showed higher selectivity towards tumor cells. srce.hr
Aryl and Heteroaryl Analogues (e.g., 7a, 7e, 7i, 25a, 25d)T24 (human bladder carcinoma)Demonstrated antiproliferative effects. nih.gov
SAM486AMelanoma, lung cancer, breast cancer, epidermoid carcinoma, T24 bladder carcinomaExhibited growth-inhibitory effects. eur.nl
Imidazo[2,1-b]thiazoleguanylhydrazonesHT29 (colon), HL-60 (leukemia)Reported to induce apoptosis. srce.hr

Modulation of Polyamine Metabolism by Analogues

The development of analogues of mitoguazone has been a strategic approach to refine its therapeutic window, primarily by enhancing its ability to disrupt polyamine homeostasis. These structural modifications are intended to modulate the activity of key enzymes in the polyamine metabolic pathway, leading to a more effective depletion of intracellular polyamine pools. nih.gov

Beyond the inhibition of polyamine biosynthesis, a key mechanism by which mitoguazone analogues exert their effects is through the induction of polyamine catabolism. nih.gov They have been shown to increase the activity of enzymes such as spermidine/spermine N-acetyltransferase (SSAT) and polyamine oxidase (PAO). nih.govresearchgate.net The induction of SSAT leads to the acetylation of spermine and spermidine, which are then substrates for PAO. researchgate.net The subsequent oxidation by PAO breaks down the acetylated polyamines into putrescine, generating cytotoxic byproducts in the process. researchgate.net This dual action of inhibiting synthesis and promoting catabolism makes these analogues highly effective at depleting cellular polyamine concentrations. nih.gov

Research has demonstrated that certain analogues can selectively induce specific catabolic enzymes. For example, mitoguazone administration in rats was shown to induce hepatic PAO activity, which acts on acetylated polyamines, while the newly identified spermine oxidase (SMO) was not significantly affected. researchgate.net This induction of PAO activity correlated with an increase in putrescine concentrations. researchgate.net The ability of various analogues to differentially modulate these enzymes is a key area of ongoing research.

The following table summarizes the effects of select mitoguazone analogues on key enzymes involved in polyamine metabolism, based on available research findings.

Compound/AnalogueTarget EnzymeEffectResearch Finding
Mitoguazone (Methylglyoxal bis(guanylhydrazone)) S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC)Competitive InhibitionPotent and reversible inhibitor, disrupting polyamine biosynthesis. focusbiomolecules.commedchemexpress.com
Polyamine Oxidase (PAO)InductionInduces hepatic PAO activity, leading to the breakdown of acetylated polyamines. researchgate.netresearchgate.net
Spermidine/spermine N-acetyltransferase (SSAT)InductionInduces SSAT, which acetylates spermidine and spermine. nih.govfocusbiomolecules.com
Spermine Oxidase (SMO)No Significant ChangeDid not significantly alter the activity of SMO in rat liver studies. researchgate.net
Phenylglyoxal bis(guanylhydrazone) (PhGBG) S-adenosylmethionine decarboxylase (AdoMetDC)Competitive InhibitionA weaker inhibitor compared to mitoguazone. nih.gov
Diamine Oxidase (DAO)Non-competitive InhibitionA more potent inhibitor than mitoguazone. nih.gov
Sulphonamido oxa-polyamine derivatives Polyamine Oxidase (PAO)Enhanced ActivityEnhanced the activity of PAO, which oxidizes N1-acetylated spermine and spermidine. researchgate.net

Spectroscopic Analysis of Analogues (e.g., Fourier Transform Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized mitoguazone analogues. Among these, Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. tandfonline.com

FTIR studies have been conducted on mitoguazone and its aliphatic bis(amidinohydrazone) analogues to understand their vibrational properties. tandfonline.com These analyses have examined the free base forms of the compounds as well as their doubly protonated (divalent salt) forms. tandfonline.com The spectra reveal characteristic absorption bands corresponding to specific molecular vibrations. For instance, the IR spectrum of a guanidine derivative, a structural feature of mitoguazone, shows a characteristic broadband for the N-H group and strong absorption bands for the C=N group. mdpi.com

The effects of substituents, protonation, and deuteration on the FTIR spectra of these analogues have been systematically investigated. tandfonline.com By substituting different alkyl groups on the glyoxal backbone, researchers can observe shifts in the vibrational frequencies of adjacent functional groups. tandfonline.com Similarly, protonation of the basic nitrogen atoms in the guanidine moieties leads to significant changes in the IR spectrum, reflecting the alteration in bond strengths and electronic distribution. tandfonline.com The study of selectively deuterated analogues, where nitrogen-bound hydrogen atoms are replaced with deuterium, aids in the assignment of specific vibrational modes. tandfonline.com

The following table presents a generalized summary of characteristic FTIR spectral data for bis(amidinohydrazone) analogues, based on published research. The exact wavenumbers can vary depending on the specific analogue and its physical state.

Functional GroupVibrational ModeGeneral Wavenumber Range (cm⁻¹)Significance in Mitoguazone Analogues
N-H (Amine/Imine) Stretching3100-3500Indicates the presence of the amidinohydrazone moieties. Changes upon protonation and deuteration. tandfonline.com
C-H (Alkyl) Stretching2850-3000Corresponds to the alkyl substituents on the glyoxal backbone. tandfonline.com
C=N (Iminourea) Stretching1600-1680A key characteristic of the guanylhydrazone structure. Its position is sensitive to substituents and protonation state. tandfonline.commdpi.com
N-H Bending1500-1650Provides further confirmation of the amine and imine groups. tandfonline.com

These spectroscopic analyses are crucial for confirming the successful synthesis of novel mitoguazone analogues and for providing insights into their structural and electronic properties, which in turn can be correlated with their biological activity in modulating polyamine metabolism. tandfonline.com

Advanced Methodologies and Research Techniques in Mitoguazone Studies

High-Performance Liquid Chromatography (HPLC) for Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of mitoguazone in various biological matrices, including plasma, blood, urine, cerebrospinal fluid (CSF), and tissue samples. This method is crucial for pharmacokinetic investigations, enabling the determination of drug concentrations over time and across different compartments within an organism.

A sensitive HPLC method for mitoguazone quantitation in plasma utilizes a silica (B1680970) column with a mobile phase composed of methanol, 50 mM potassium phosphate (B84403) buffer (pH 3), and triethylamine (B128534) (80:20:0.3, v/v) at a flow rate of 1 mL/min. Detection is typically performed at 320 nm. Amiloride (B1667095) is commonly employed as an internal standard in these assays, exhibiting a retention time of approximately 5.5 minutes, while mitoguazone elutes around 12 minutes. The method demonstrates linearity over a concentration range of 0.25 to 50 µg/mL, with absolute recoveries for both mitoguazone and amiloride exceeding 84%. The limit of quantitation (LOQ) for mitoguazone in plasma has been established at 0.25 µg/mL. Precision, expressed as relative standard deviation (RSD), is typically 5.8% or less for both intra- and inter-day measurements, with accuracy around 94.7% of the nominal concentration.

Pharmacokinetic studies employing HPLC have revealed important insights into mitoguazone's disposition. For instance, in patients, mitoguazone is cleared from plasma triexponentially, with a harmonic mean terminal half-life of 175 hours and a mean residence time of 192 hours. Peak plasma levels, observed immediately post-infusion, have ranged from 6.47 to 42.8 µg/mL, remaining well above the concentration known to inhibit polyamine biosynthesis. Plasma clearance averaged 4.73 L/hr/m², with a large apparent volume of distribution at steady-state (1012 L/m²), suggesting significant tissue sequestration. Renal excretion of unchanged mitoguazone accounts for approximately 15.8% of the dose within 48 to 72 hours post-administration. Detectable drug levels can persist in random voided samples eight days post-dose. Distribution studies using HPLC have shown that mitoguazone levels in CSF range from 22 to 186 ng/mL post-dose, with CSF/plasma ratios between 0.6% and 7%. Tissue levels were found to be highest in the liver, followed by lymph node, spleen, and brain. In patients with intracerebral tumors, mitoguazone has been shown to penetrate rapidly into brain tumor tissue, with concentrations five- to 19-fold higher in viable tumor tissue compared to concurrent plasma samples in glioblastoma multiforme patients.

Table 1: Representative HPLC Parameters for Mitoguazone Quantitation in Plasma

ParameterValue
Column TypeSilica
Mobile PhaseMethanol:50 mM Potassium Phosphate Buffer (pH 3):Triethylamine (80:20:0.3, v/v)
Flow Rate1 mL/min
Detection Wavelength320 nm
Internal StandardAmiloride
Mitoguazone Retention Time~12 min
Amiloride Retention Time~5.5 min
Linearity Range0.25 to 50 µg/mL
Absolute Recovery>84% (Mitoguazone & Amiloride)
Limit of Quantitation0.25 µg/mL
Intra-day Precision (RSD)≤5.8%
Inter-day Precision (RSD)≤5.8%
Accuracy94.7% of nominal concentration

Capillary Electrophoresis (CE) for Assay

Capillary Electrophoresis (CE) has been employed as a complementary technique in mitoguazone studies, particularly as part of validation strategies for HPLC methods used in the analysis of mitoguazone dihydrochloride (B599025) drug substance. CE provides an alternative separation mechanism that can confirm the specificity of HPLC methods by offering orthogonal separation capabilities.

Studies have presented data regarding the accuracy, precision, and sensitivity of CE methods for mitoguazone. A comparative analysis of results obtained from CE, HPLC, and thin-layer chromatography (TLC) on samples subjected to various stress conditions demonstrated the robustness and specificity of the analytical approaches. It has been concluded that CE not only confirms the specificity of the investigated HPLC methods but also holds the potential to replace HPLC for the routine assay of mitoguazone dihydrochloride, indicating its reliability and efficiency for quality control and analytical purposes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful molecular technique used to quantify gene expression levels, providing insights into how mitoguazone influences cellular pathways at the transcriptional level. Mitoguazone's primary mechanism involves the inhibition of S-adenosyl-L-methionine decarboxylase (SAMDC), an enzyme critical for polyamine biosynthesis. Therefore, qRT-PCR is instrumental in analyzing the expression of genes involved in the polyamine metabolic pathway.

Research has utilized qRT-PCR to investigate the effects of polyamine biosynthesis inhibitors, including mitoguazone, on gene expression. For instance, studies have explored the expression of genes such as ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (SAMDC), and spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SAT1), which are key enzymes in polyamine synthesis and catabolism. Changes in the expression of these genes can reflect the cellular response to polyamine depletion induced by mitoguazone. For example, the expression of OeSAMDC1 and OeSPDS1 (spermidine synthase) genes was found to be differentially regulated in olive during mature-fruit abscission, and this regulation was influenced by polyamine inhibitors. The ability of polyamines to stimulate the G0 to S phase transition in mouse T lymphocytes has been linked to their influence on the gene expression of cytoskeletal proteins such as beta-actin, vimentin, and alpha-tubulin, which can be assessed by gene expression analysis. Furthermore, studies have identified G-quadruplex structures in the untranslated regions (UTRs) of genes in the polyamine biosynthesis pathway (PSP), including ODC1 and AZIN1, which can influence reporter gene activity and thus gene expression, providing a regulatory feedback loop for polyamine levels.

Table 2: Key Genes in Polyamine Metabolism Relevant to Mitoguazone Studies

Future Research Directions and Translational Perspectives for Mitoguazone

Exploration of Novel Therapeutic Targets within Polyamine Metabolism

The foundational strategy of targeting polyamine metabolism has historically focused on key biosynthetic enzymes. mdpi.com However, the complexity of polyamine homeostasis within cancer cells necessitates a broader exploration of therapeutic targets to achieve more profound and durable anti-tumor responses. frontiersin.org Dysregulation of polyamine metabolism, characterized by elevated intracellular concentrations, is a common feature of neoplastic tissues and is crucial for cell proliferation, differentiation, and gene regulation. frontiersin.orgmdpi.com

Future research is expanding beyond the classical targets of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC). While inhibitors like DFMO (eflornithine) for ODC and Mitoguazone for SAMDC are well-established, cancer cells can develop resistance by upregulating polyamine import from the extracellular environment. mdpi.comfrontiersin.org This has led to a significant interest in targeting the polyamine transport system (PTS) . The development of potent and specific polyamine transport inhibitors (PTIs) is a critical area of investigation. frontiersin.orgoncotarget.com Combining a biosynthesis inhibitor with a PTI presents a dual-pronged attack to effectively starve tumor cells of essential polyamines. oncotarget.com

Furthermore, the catabolic pathways of polyamine metabolism are emerging as viable targets. Enzymes such as spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SAT1) and spermine oxidase (SMOX) play crucial roles in polyamine degradation. frontiersin.org Polyamine analogs have been designed to not only inhibit synthesis but also to induce these catabolic enzymes, leading to the depletion of polyamine pools and the production of cytotoxic byproducts like hydrogen peroxide. frontiersin.org

Another layer of regulation involves the genetic and epigenetic control of polyamine-related genes. The transcription factor MYC, a potent oncogene, directly upregulates the expression of ODC and other enzymes involved in polyamine synthesis. frontiersin.org Therefore, exploring therapeutic strategies that disrupt the MYC-polyamine axis could offer a novel approach to cancer therapy. Additionally, alterations in polyamine metabolism can impact epigenetic modifications by affecting the availability of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. frontiersin.org This interplay suggests that targeting polyamine metabolism could have broader effects on the cancer epigenome, representing a rich area for future therapeutic exploration.

Table 1: Key Enzymes and Transporters in Polyamine Metabolism as Therapeutic Targets

TargetFunctionRationale for Inhibition
Ornithine Decarboxylase (ODC)Rate-limiting enzyme in polyamine biosynthesis. oncotarget.comElevated in tumors, crucial for cell proliferation. frontiersin.orgoncotarget.com
S-adenosylmethionine Decarboxylase (SAMDC)Key enzyme in the synthesis of spermidine and spermine. medchemexpress.comInhibition disrupts the production of higher polyamines. mdpi.commedchemexpress.com
Polyamine Transport System (PTS)Imports extracellular polyamines into the cell. oncotarget.comCompensatory mechanism for biosynthesis inhibition. frontiersin.orgoncotarget.com
Spermidine/spermine N1-acetyltransferase (SAT1)Key enzyme in polyamine catabolism. frontiersin.orgInduction by polyamine analogs can deplete polyamine pools. frontiersin.org

Rational Design and Synthesis of Next-Generation Polyamine Metabolism Inhibitors

The clinical limitations of early polyamine inhibitors, often due to compensatory mechanisms, have spurred the rational design of next-generation drugs with improved efficacy and specificity. frontiersin.orgmdpi.com A primary strategy has been the development of polyamine analogs . These molecules are structurally similar to natural polyamines like spermidine and spermine, allowing them to compete for uptake and biological functions. frontiersin.org Their mechanisms are often multifaceted, including feedback inhibition of biosynthetic enzymes like ODC and SAMDC, induction of catabolic enzymes such as SAT1, and interference with the normal functions of polyamines in cellular processes. frontiersin.org

The development of polyamine transport inhibitors (PTIs) is another major focus. Since tumors often upregulate their polyamine import machinery to counteract the effects of biosynthesis inhibitors like DFMO, blocking this uptake is a logical and promising therapeutic strategy. oncotarget.com Research has led to the creation of novel PTIs, such as the "Trimer PTI," which, when used in combination with DFMO in a strategy termed Polyamine Blockade Therapy (PBT), has shown to significantly reduce intracellular polyamine levels and inhibit tumor growth in preclinical models. oncotarget.com Lipophilic lysine-spermine conjugates are another class of potent PTIs being investigated. frontiersin.org

Furthermore, researchers are exploring the synthesis of hybrid molecules that combine the polyamine-targeting moiety with other cytotoxic agents. For instance, F14512 is a compound that uses the polyamine transport system to deliver a topoisomerase II inhibitor into cancer cells, thereby increasing its concentration within the target cells. frontiersin.org This vector-based approach leverages the high polyamine uptake characteristic of cancer cells for targeted drug delivery.

The discovery of compounds like thiocarbohydrazones, which share a hydrazone moiety with Mitoguazone, highlights the potential for identifying novel scaffolds that inhibit cancer cell proliferation through different mechanisms, such as the catalytic inhibition of human DNA topoisomerase IIα. mdpi.com Future research will likely focus on optimizing the pharmacological properties of these new inhibitors to enhance their efficacy, reduce potential toxicities, and overcome resistance mechanisms. mdpi.commdpi.com

Repurposing and Novel Indications (e.g., Psoriasis Vulgaris)

While initially developed as an antineoplastic agent, the antiproliferative properties of Mitoguazone have led to investigations into its use for other hyperproliferative diseases. nih.gov A significant area of interest is the repurposing of Mitoguazone for the treatment of Psoriasis Vulgaris . nih.govnih.gov Psoriasis is an inflammatory skin condition characterized by the rapid overproduction of skin cells, a process that is highly dependent on polyamine synthesis. nih.gov

Preclinical studies have demonstrated that topical application of Mitoguazone can decrease epidermal polyamine levels and inhibit DNA synthesis in the skin. nih.gov This suggests that a topical formulation of Mitoguazone could be a viable therapeutic option for psoriasis and other hyperproliferative cutaneous diseases, potentially offering a targeted treatment with a different mechanism of action from existing therapies. nih.gov In addition to psoriasis, other immunomodulating agents are used for conditions like psoriatic arthritis, indicating a potential role for compounds like Mitoguazone in a broader range of inflammatory disorders. drugbank.com

Beyond dermatological conditions, Mitoguazone has been evaluated in clinical trials for other indications, including non-Hodgkin's lymphoma and HIV infections, highlighting its potential versatility. nih.govdrugbank.comdrugbank.com The continued exploration of Mitoguazone and other polyamine inhibitors for non-cancer indications represents a valuable translational perspective, potentially expanding their therapeutic utility.

Immunomodulatory Effects of Polyamine Metabolism Inhibition

A burgeoning area of research is the profound impact of polyamine metabolism on the tumor immune microenvironment (TIME). frontiersin.orgnih.govnih.gov Polyamines are now understood to be significant immunomodulators, often exerting immunosuppressive effects that help cancer cells evade immune surveillance. nih.govmdpi.com Consequently, inhibiting polyamine metabolism is emerging as a powerful strategy to enhance anti-tumor immunity. frontiersin.orgjci.org

Research has shown that elevated polyamines within the TIME contribute to immune suppression through several mechanisms:

Inhibition of T Cell Function: Polyamines can suppress the proliferation and effector functions of lymphocytes. nih.gov Conversely, inhibiting polyamine synthesis can enhance the production of key cytokines like IFN-γ and TNF-α by CD8+ T cells, boosting their anti-tumor activity. scientificarchives.com

Promotion of M2 Macrophage Polarization: Polyamines can drive the polarization of macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype. frontiersin.orgnih.govmdpi.com Inhibition of polyamine metabolism can help reprogram these tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, which supports anti-tumor immune responses. mdpi.com

Activation of Myeloid-Derived Suppressor Cells (MDSCs): Polyamines are utilized by MDSCs to carry out their potent immunosuppressive functions. frontiersin.orgnih.gov

Therapeutic strategies that deplete polyamines, such as Polyamine Blockade Therapy (PBT), have been shown in preclinical models to increase the infiltration of cytotoxic CD8+ T cells into tumors while reducing the number of immunosuppressive cells. oncotarget.comjci.org This remodeling of the TIME from an immunosuppressive to an immune-active state provides a strong rationale for integrating polyamine metabolism inhibitors into cancer immunotherapy regimens. nih.gov The discrepancies in some studies regarding the precise effects of polyamine inhibition on different T cell subsets (e.g., Th17 vs. Treg) indicate that the immunomodulatory actions of polyamines can be context-dependent, warranting further investigation. 21stcenturypathology.com

Integration with Emerging Cancer Therapies

Given the antiproliferative and immunomodulatory effects of Mitoguazone and other polyamine inhibitors, a key future direction is their integration with other cancer therapies to achieve synergistic effects and overcome drug resistance.

Combination with Chemotherapy: Studies have demonstrated marked synergistic activity when Mitoguazone is administered sequentially with other chemotherapeutic agents. For example, administering Mitoguazone 24 hours before gemcitabine (B846) was shown to enhance the latter's toxicity to breast cancer cells by several orders of magnitude in preclinical studies. nih.gov A phase I clinical trial of this sequential combination showed limited but noticeable activity in cancer patients. ebi.ac.uk Synergistic effects have also been observed when combining Mitoguazone with platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) . uc.pt Furthermore, Mitoguazone has been studied in combination with eflornithine (B1671129) (DFMO) for the treatment of recurrent primary brain tumors. tandfonline.com

Combination with Immunotherapy: The ability of polyamine inhibition to remodel the tumor immune microenvironment makes it a highly attractive partner for immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. nih.gov Polyamines may contribute to the resistance to ICI therapy by fostering an immunosuppressive environment. frontiersin.orgnih.gov By depleting polyamines, it may be possible to "reawaken" the anti-tumor immune response and enhance the efficacy of checkpoint blockade. nih.gov Preclinical data suggest that polyamines and the PD-1/PD-L1 pathway may synergistically impair the function of effector T cells, and that polyamine blocking therapy can enhance the anti-tumor effect of PD-1 blockade. nih.gov This has led to a surge in clinical trials investigating combinations of polyamine inhibitors with immunotherapies. google.com

The integration of Mitoguazone and next-generation polyamine inhibitors with targeted therapies and immunotherapies represents a pivotal translational perspective. These combination strategies hold the promise of creating more effective and durable treatment regimens for a variety of cancers. frontiersin.orgnih.gov

Q & A

Q. How can researchers differentiate Mitoguazone’s direct antitumor effects from off-target immune modulation?

  • Methodological Answer :
  • Use immune-deficient vs. immune-competent murine models to isolate tumor-intrinsic effects.
  • Perform cytokine profiling (e.g., IL-6, TNF-α) and T-cell infiltration assays (e.g., flow cytometry) in treated tumors .

Guidance for Methodological Rigor

  • Experimental Reproducibility : Document detailed protocols for SAMD activity assays and murine dosing in Supplementary Materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Contradiction Resolution : Use Bland-Altman plots to assess inter-lab variability in polyamine quantification .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and tumor burden limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.